molecular formula C19H20N4O4S B2961349 N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1797862-04-4

N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2961349
CAS No.: 1797862-04-4
M. Wt: 400.45
InChI Key: AELCXBCISULGBX-UHFFFAOYSA-N
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Description

N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound known for its intricate molecular structure. Its synthesis and applications span across various fields such as medicinal chemistry, biochemistry, and materials science, making it a versatile and valuable compound.

Preparation Methods

Synthetic routes and reaction conditions

  • Initial Nucleophilic Substitution: : The synthesis starts with the reaction between 3-cyanopyridine and piperidine, forming a 3-cyanopyridine-piperidine intermediate. This reaction typically requires a base like triethylamine and is conducted under anhydrous conditions to avoid hydrolysis.

  • Oxidation: : The intermediate undergoes oxidation to introduce a sulfonyl group. This step may involve oxidizing agents like sulfur trioxide or chlorosulfonic acid.

  • Nucleophilic Addition: : The sulfonylated intermediate reacts with 4-aminobenzene sulfonamide, forming the target compound. This step is typically carried out in a solvent such as dichloromethane at room temperature.

Industrial production methods

  • Scale-Up Synthesis: : To produce the compound industrially, the reactions are optimized for larger scale by using high-pressure reactors and continuous flow systems.

  • Purification: : The final compound is purified through recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically with agents like hydrogen peroxide or potassium permanganate, affecting the pyridine ring.

  • Reduction: : It can be reduced using agents like lithium aluminum hydride, affecting the nitrile group.

  • Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where different functional groups can replace the sulfonamide part.

Common reagents and conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Lithium aluminum hydride in ether.

  • Substitution: : Nucleophiles like amines or alkoxides under basic conditions.

Major products formed

  • Oxidation: : Products like carboxylic acids or sulfoxides.

  • Reduction: : Products like amines.

  • Substitution: : Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in synthetic chemistry for creating new molecules with potential pharmacological activities.

Biology

  • Serves as a ligand in biochemical studies to investigate receptor-ligand interactions.

Medicine

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

  • Utilized in the development of novel materials, particularly those requiring specific binding properties or structural features.

Mechanism of Action

N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)methanamide

  • N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethanamide

  • N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)propanamide

Comparison

  • The key difference lies in the functional groups attached to the phenyl ring. These variations can significantly affect the compound’s solubility, reactivity, and biological activity, highlighting the uniqueness of N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide. Its specific sulfonamide and nitrile functional groups confer particular properties that make it more suitable for certain applications than its analogues.

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Properties

IUPAC Name

N-[4-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-14(24)22-16-4-6-18(7-5-16)28(25,26)23-11-8-17(9-12-23)27-19-15(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCXBCISULGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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